4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid
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Overview
Description
The compound “4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid” is a derivative of 1,2-Benzisothiazol-3(2H)-one . It has been demonstrated to have potent antimycobacterial and antitumor activities . The title compound, C12H13NO4S3, crystalizes in the monoclinic P1 space group .
Molecular Structure Analysis
The geometric parameters of the title compound are in agreement with the atom type and hybridization . The S=O distances are 1.4207(15) and 1.4239(15)Å, while the S=C distance is 1.617(3)Å . The O=S=O angle is 116.97(9)° . The nine-membered fused ring of the title compound is almost planar, with maximum deviations of 0.032(1) for S1, –0.050(2) for N1, –0.018(3) for C3, 0.015(2) for C5 and 0.020(2)Å for C6 .Physical And Chemical Properties Analysis
The unit-cell parameters of the title compound are a = 6.7172(6), b = 8.7344(8), c = 13.9471(13)Å, α = 99.471(7), β = 91.206(7), γ = 104.792(7), V = 778.68(13)Å3, Dx = 1.414 g/cm3, Z = 2, T = 293 K .Scientific Research Applications
Heterocyclic Compound Synthesis
4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid has served as a precursor in the synthesis of diverse heterocyclic compounds, including thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating the versatility of the compound in heterocyclic chemistry and its potential for generating novel chemical entities for further evaluation in various applications (Fadda, Mukhtar, & Refat, 2012).
Inhibition of Human Mast Cell Tryptase
Derivatives of this compound have been studied for their inhibitory activity against human mast cell tryptase. These studies have identified potent inhibitors, such as (1,1-dioxido-3-oxo-1, 2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate, which exhibits mechanism-based inhibition. These compounds show high selectivity for tryptase over other serine proteases, highlighting their potential therapeutic application in conditions where mast cell tryptase plays a role, such as allergies and inflammation (Combrink et al., 1998).
Advanced Glycation End-Product Formation
Research into the role of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, in the formation of advanced glycation end-products (AGEs) has implications for the understanding of complications associated with diabetes and some neurodegenerative diseases. While not directly related to this compound, studies on MG and its derivatives highlight the importance of investigating reactive compounds in biological systems and their potential contributions to disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3h)-yl)methyl o-alkyl-dithiocarbonate derivatives, have been demonstrated to have potent antimycobacterial and antitumor activities . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its structural similarity to other benzisothiazol derivatives, it may influence pathways related to antimycobacterial and antitumor activities .
Result of Action
Similar compounds have shown antimycobacterial and antitumor activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYUCMJXHGNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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